molecular formula C18H19ClN4O B2882208 2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide CAS No. 1375215-33-0

2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide

Cat. No. B2882208
CAS RN: 1375215-33-0
M. Wt: 342.83
InChI Key: MIBPOPDCBYNNRI-UHFFFAOYSA-N
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Description

2-Dimethylaminoethyl chloride hydrochloride is a white to off-white solid. It is widely used as an intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Synthesis Analysis

The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Chemical Reactions Analysis

The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride .


Physical And Chemical Properties Analysis

2-Dimethylaminoethyl chloride hydrochloride has a melting point of 201-204 °C (lit.) and is hygroscopic . It is soluble in water (2000 g/L at 20 ºC) and forms crystalline powder or crystals .

Safety and Hazards

2-Dimethylaminoethyl chloride hydrochloride is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Muta. 2 - STOT RE 2 . It has a toxicity of LD50 orally in Rabbit: 238 mg/kg and LD50 dermal Rabbit 290 mg/kg .

properties

IUPAC Name

2-chloro-N-[1-[2-(dimethylamino)ethyl]indol-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-22(2)10-11-23-9-7-13-5-6-14(12-16(13)23)21-18(24)15-4-3-8-20-17(15)19/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBPOPDCBYNNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide

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